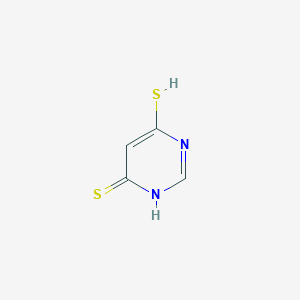
4(1H)-Pyrimidinethione, 6-mercapto- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) is a heterocyclic compound that contains two sulfur atoms and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) typically involves the reaction of pyrimidine derivatives with thiol-containing reagents. One common method is the reaction of 4,6-dichloropyrimidine with sodium hydrosulfide under basic conditions to yield 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) . The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures.
Industrial Production Methods: Industrial production of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) .
Analyse Chemischer Reaktionen
Types of Reactions: 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) involves its interaction with biological molecules through its thiol groups. These interactions can lead to the inhibition of enzymes or the disruption of protein-protein interactions. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloropyrimidine: A precursor in the synthesis of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI).
2,4,6-Trisubstituted Pyrimidines: Compounds with similar structural features but different substituents.
Pyrimidine-4,6-diamine Derivatives: Compounds with amine groups instead of thiol groups.
Uniqueness: 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1450-88-0 |
|---|---|
Molekularformel |
C4H4N2S2 |
Molekulargewicht |
144.2 g/mol |
IUPAC-Name |
4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) |
InChI-Schlüssel |
SMRZXQLPBYIIND-UHFFFAOYSA-N |
SMILES |
C1=C(N=CNC1=S)S |
Isomerische SMILES |
C1=C(N=CN=C1S)S |
Kanonische SMILES |
C1=C(N=CNC1=S)S |
Key on ui other cas no. |
1450-88-0 |
Synonyme |
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















